5-(2,3-Difluorophenyl)furan-2-carbaldehyde
Overview
Description
5-(2,3-Difluorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6F2O2 and a molecular weight of 208.16 g/mol . It is characterized by the presence of a furan ring substituted with a 2,3-difluorophenyl group and an aldehyde functional group at the 2-position of the furan ring . This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Furan derivatives are known to interact with various biological targets, including enzymes and receptors. The specific target would depend on the exact structure and functional groups of the compound .
Mode of Action
The mode of action of furan derivatives can vary widely. Some furan compounds are known to interact with their targets through non-covalent interactions such as hydrogen bonding, while others might form covalent bonds with their targets .
Biochemical Pathways
Furan derivatives can potentially affect various biochemical pathways. For example, some furan compounds have been found to inhibit key enzymes in the biosynthesis of cholesterol, suggesting that they might affect lipid metabolism .
Pharmacokinetics
The ADME properties of furan derivatives can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The molecular and cellular effects of furan derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on gene expression .
Action Environment
The action, efficacy, and stability of furan derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules that can interact with the compound .
Preparation Methods
The synthesis of 5-(2,3-Difluorophenyl)furan-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzaldehyde and furan.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or toluene, and catalysts such as p-toluenesulfonic acid or trifluoroacetic acid.
Procedure: The 2,3-difluorobenzaldehyde is reacted with furan in the presence of the catalyst and solvent. The reaction mixture is stirred at a specific temperature, typically around room temperature to 50°C, for several hours.
Chemical Reactions Analysis
5-(2,3-Difluorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Scientific Research Applications
5-(2,3-Difluorophenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde dehydrogenases.
Medicine: It is explored for its potential therapeutic properties, including its use in the development of new drugs targeting specific enzymes or receptors.
Comparison with Similar Compounds
5-(2,3-Difluorophenyl)furan-2-carbaldehyde can be compared with similar compounds such as:
5-(2-Fluorophenyl)furan-2-carbaldehyde: This compound has a single fluorine atom at the 2-position of the phenyl ring, which may result in different reactivity and biological activity compared to the difluorinated analog.
5-(3-Fluorophenyl)furan-2-carbaldehyde: The fluorine atom is positioned at the 3-position of the phenyl ring, which can influence the compound’s electronic properties and interactions with molecular targets.
5-(2,3-Dichlorophenyl)furan-2-carbaldehyde: The presence of chlorine atoms instead of fluorine atoms can affect the compound’s chemical reactivity and biological activity due to differences in electronegativity and steric effects.
Properties
IUPAC Name |
5-(2,3-difluorophenyl)furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2O2/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWHDSVJGJKRPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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